Lamifiban trifluoroacetate
Overview
Description
Lamifiban trifluoroacetate is a compound known for its role as an antagonist of the nonpeptide platelet fibrinogen receptor (GPIIb/IIIa). This receptor is crucial in platelet aggregation and thrombus formation, making this compound significant in the prevention of these processes . The compound has a molecular weight of 582.533 and a chemical formula of C26H29F3N4O8 .
Preparation Methods
The synthesis of Lamifiban trifluoroacetate involves several steps, typically starting with the preparation of the core structure, followed by the introduction of trifluoroacetate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
Lamifiban trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lamifiban trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and interactions with biological molecules.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in preventing platelet aggregation and thrombus formation.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
Lamifiban trifluoroacetate exerts its effects by inhibiting the glycoprotein IIb/IIIa receptor on platelets. This inhibition prevents the binding of fibrinogen to platelets, thereby reducing platelet aggregation and thrombus formation. The molecular targets involved include the glycoprotein IIb/IIIa receptor, and the pathways affected are those related to platelet activation and aggregation .
Comparison with Similar Compounds
Lamifiban trifluoroacetate is unique compared to other glycoprotein IIb/IIIa receptor antagonists due to its nonpeptide structure and reversible binding. Similar compounds include:
Eptifibatide: A cyclic heptapeptide that also inhibits the glycoprotein IIb/IIIa receptor.
Tirofiban: A nonpeptide antagonist similar to this compound but with different binding characteristics.
Abciximab: A monoclonal antibody that targets the glycoprotein IIb/IIIa receptor.
The uniqueness of this compound lies in its specific binding properties and its reversible inhibition, which can be advantageous in certain therapeutic contexts .
Properties
IUPAC Name |
2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6.C2HF3O2/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31;3-2(4,5)1(6)7/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31);(H,6,7)/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEOPXPXIBCIAX-BDQAORGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F3N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144412-50-0 | |
Record name | Lamifiban trifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144412500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LAMIFIBAN TRIFLUOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8B06P75ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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